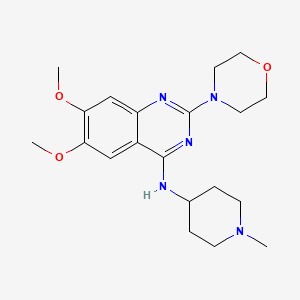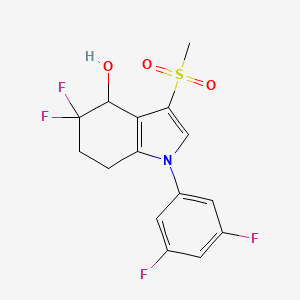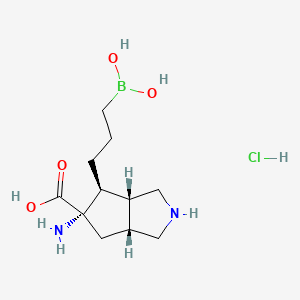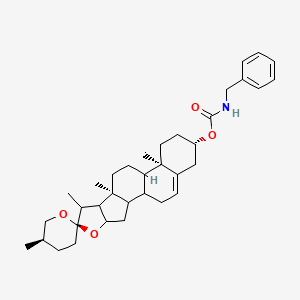
Anti-A|A agent 1A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-Aβ agent 1A is a potent anti-amyloid-β agent known for its significant inhibitory effects on lipopolysaccharide-induced interleukin-1β, interleukin-6, and tumor necrosis factor-α levels. It also reduces hydrogen peroxide-induced apoptosis in SH-SY5Y cells through the mitochondrial pathway, exhibiting antioxidant, anti-inflammatory, anti-amyloid-β toxicity, and neuroprotective activities . This compound is primarily used in the study of Alzheimer’s disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anti-Aβ agent 1A involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves organic synthesis techniques, including condensation reactions, cyclization, and purification steps to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of Anti-Aβ agent 1A typically involves large-scale organic synthesis in specialized facilities. The process includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure consistency and quality. The compound is produced in bulk quantities and undergoes rigorous quality control to meet research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
Anti-Aβ agent 1A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of Anti-Aβ agent 1A.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
Anti-Aβ agent 1A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and inflammation.
Medicine: Primarily used in Alzheimer’s disease research to study its neuroprotective and anti-amyloid-β activities.
Industry: Employed in the development of new therapeutic agents and diagnostic tools for neurodegenerative diseases.
Mecanismo De Acción
Anti-Aβ agent 1A exerts its effects through multiple pathways:
Mitochondrial Pathway: Reduces hydrogen peroxide-induced apoptosis in SH-SY5Y cells by modulating mitochondrial function.
Anti-inflammatory Pathway: Inhibits lipopolysaccharide-induced interleukin-1β, interleukin-6, and tumor necrosis factor-α levels, thereby reducing inflammation.
Antioxidant Activity: Exhibits antioxidant properties that protect cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Anti-Aβ agent 2A: Another anti-amyloid-β agent with similar neuroprotective activities.
Anti-Aβ agent 3A: Known for its potent anti-inflammatory effects.
Uniqueness
Anti-Aβ agent 1A is unique due to its combined antioxidant, anti-inflammatory, and neuroprotective activities. Its ability to modulate multiple pathways makes it a valuable compound in Alzheimer’s disease research.
Propiedades
Fórmula molecular |
C35H49NO4 |
|---|---|
Peso molecular |
547.8 g/mol |
Nombre IUPAC |
[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] N-benzylcarbamate |
InChI |
InChI=1S/C35H49NO4/c1-22-12-17-35(38-21-22)23(2)31-30(40-35)19-29-27-11-10-25-18-26(39-32(37)36-20-24-8-6-5-7-9-24)13-15-33(25,3)28(27)14-16-34(29,31)4/h5-10,22-23,26-31H,11-21H2,1-4H3,(H,36,37)/t22-,23+,26+,27?,28?,29?,30?,31?,33+,34+,35-/m1/s1 |
Clave InChI |
RXFGPLFEPYYPNM-OXNOKUAHSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)NCC7=CC=CC=C7)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)NCC7=CC=CC=C7)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
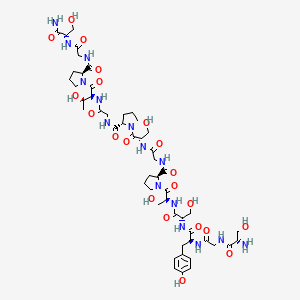
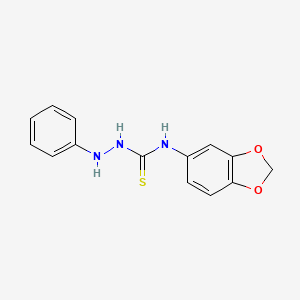
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
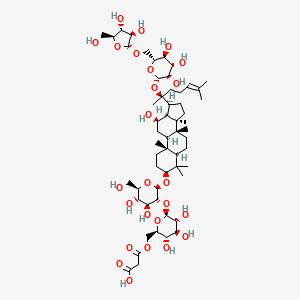
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)

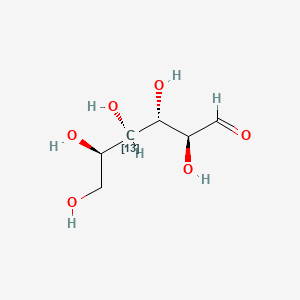
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)

